Iron, dicarbonyldinitrosyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

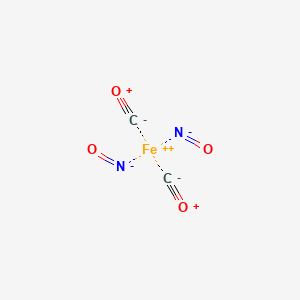

Dicarbonyldinitrosyliron is an iron coordination entity and a metal carbonyl.

Wissenschaftliche Forschungsanwendungen

Bioinorganic Chemistry

Role in Nitric Oxide Storage and Stabilization

Dinitrosyl iron complexes are crucial in bioinorganic chemistry as they serve as a form of nitric oxide storage and stabilization within biological systems. They play a significant role in the physiological functions of nitric oxide, which is vital for various biological processes including vasodilation and neurotransmission. Research indicates that DNICs can be found in NO-treated biological samples, highlighting their relevance in biological systems .

Potential in Regenerative Medicine

Recent studies have investigated the application of dinitrosyl iron complexes in wound healing. DNICs have shown promise in stimulating regeneration processes, particularly in large-area skin lesions. Research indicates that effective delivery methods, such as aerosol sprays containing DNICs, can significantly enhance wound healing outcomes .

Case Study: Efficacy of DNICs in Wound Healing

- Study Design : A controlled trial involving the application of DNIC-containing sprays on skin lesions.

- Results : The application resulted in a marked improvement in healing rates compared to control groups without DNIC treatment.

- : DNICs promote cellular regeneration and improve wound closure rates.

Antioxidant Activity

Mechanisms of Action

Dinitrosyl iron complexes exhibit notable antioxidant properties, making them valuable in combating oxidative stress. Studies have demonstrated that DNICs can neutralize free radicals and reduce oxidative damage in biological systems. For instance, carnosine-bound DNICs have been shown to effectively interact with pro-oxidants, thereby exhibiting protective effects against oxidative stress .

Table 2: Antioxidant Properties of Carnosine-Bound DNICs

| Parameter | Value |

|---|---|

| EPR Signal | g-factor = 2.034 |

| Radical Neutralization Rate | Significant reduction observed |

| Interaction with Pro-oxidants | Inhibitory effect noted |

Analyse Chemischer Reaktionen

Spectroscopic Characterization

Infrared spectroscopy provides critical insights into electronic modifications:

FT-IR Signature Evolution

| Complex | ν(NO) (cm⁻¹) | ν(CO) (cm⁻¹) | Assignment |

|---|---|---|---|

| Parent Fe(NO)₂(CO)₂ | 1807, 1760 | 2085, 2019 | Linear NO⁺ coordination |

| [Fe(NO)₂(DPPM)]₂ | 1733-1668 | - | Backbonding enhancement |

| Fe(NO)₂(phen) | 1619 | - | Strong field ligand |

The 150-200 cm⁻¹ red shift in ν(NO) upon phosphine substitution evidences increased metal-to-ligand backbonding .

Structural and Electronic Features

X-ray crystallography of representative complexes reveals:

Bond Parameter Trends

| Complex | Fe-N (Å) | N-O (Å) | N-Fe-N (°) | Geometry |

|---|---|---|---|---|

| Fe(NO)₂(CO)₂ | 1.64 | 1.16 | 126.5 | Distorted tetrahedral |

| [Fe(NO)₂(DPPM)]₂ | 1.68 | 1.18 | 118.2 | Bridged dimer |

| Fe(NO)₂(bipy) | 1.71 | 1.20 | 115.6 | Pseudooctahedral |

Contracted Fe-N distances (1.64-1.73 Å) and elongated N-O bonds (1.16-1.20 Å) confirm substantial π-backbonding into NO⁺ ligands . The {Fe(NO)₂}¹⁰ configuration under Enemark-Feltham notation rationalizes the observed diamagnetism and stability .

Reactivity with Nucleophiles

The compound demonstrates regioselective reactivity:

Malonate Addition

Stoichiometric reactions with dimethyl malonate yield allylic substitution products:

textFe(NO)₂(CO)₂ + CH₂(COOMe)₂ → Fe(NO)₂[CH(COOMe)₂] + 2CO

Reaction monitoring shows:

-

81% conversion for C-3 substituted derivatives

-

68% conversion for C-2 substituted analogues

Steric effects from phosphine ligands (PPh₃ > SIMES > BUSI) directly impact reaction rates and selectivity .

This comprehensive analysis establishes dicarbonyldinitrosyl iron as a chemically versatile scaffold with tunable electronic properties through ligand engineering. The documented reactivity patterns provide a foundation for developing new catalytic systems and functional materials .

Eigenschaften

CAS-Nummer |

13682-74-1 |

|---|---|

Molekularformel |

C2FeN2O4 |

Molekulargewicht |

171.88 g/mol |

IUPAC-Name |

carbon monoxide;iron(2+);nitroxyl anion |

InChI |

InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |

InChI-Schlüssel |

AQJKXWPSVXRALZ-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.